molecular formula C15H22O3 B12430408 (1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one

(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one

Cat. No.: B12430408
M. Wt: 250.33 g/mol
InChI Key: SNBMCLVOVBJJOU-UQKKQCOISA-N
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Description

(9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of hydroxyl and methyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.

    Hydroxy-substituted naphthalenes: Compounds with hydroxyl groups attached to naphthalene rings.

    Trimethyl-substituted aromatic compounds: Compounds with three methyl groups attached to aromatic rings.

Uniqueness

(9aS)-1-hydroxy-6,6,9a-trimethyl-1H,5H,5aH,7H,8H,9H,9bH-naphtho[1,2-c]furan-3-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(9aS)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10?,11?,13?,15-/m0/s1

InChI Key

SNBMCLVOVBJJOU-UQKKQCOISA-N

Isomeric SMILES

C[C@]12CCCC(C1CC=C3C2C(OC3=O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C

Origin of Product

United States

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